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Octahydroindolizine-2-carboxamide

Cat. No.: B13160433
M. Wt: 168.24 g/mol
InChI Key: UPJJAEWFTKIBOB-UHFFFAOYSA-N
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Description

Octahydroindolizine-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is structurally related to octahydroindolizine-type alkaloids, which have been isolated from natural sources and shown to possess notable anti-inflammatory properties. For instance, similar alkaloids have demonstrated pronounced inhibitory effects on nitric oxide (NO) production in cell-based assays, with some compounds exhibiting greater potency than the standard anti-inflammatory drug dexamethasone . The indole-2-carboxamide moiety is a versatile synthetic handle for constructing diversely substituted polycyclic indole structures, which are common frameworks in many bioactive natural products and synthetic pharmaceuticals . Research into compounds based on the indole-2-carboxamide structure has revealed a range of promising biological activities. Specifically, such derivatives have been designed and synthesized as allosteric modulators for protein targets like the cannabinoid CB1 receptor . Furthermore, novel indole-2-carboxamide derivatives have displayed potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) . These compounds can act as multi-targeted agents, inhibiting kinases such as EGFR and CDK2, and have been shown to induce apoptosis by affecting key markers like Caspases 3, 8, 9, and Bcl2 . This compound serves as a valuable building block for the synthesis of more complex molecules and for probing biological mechanisms. This product is intended for research and development purposes only. For Research Use Only. Not for Human Consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B13160433 Octahydroindolizine-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)7-5-8-3-1-2-4-11(8)6-7/h7-8H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJJAEWFTKIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to Octahydroindolizine-2-carboxamide Synthesis

The synthesis of the octahydroindolizine (B79230) core, also known as indolizidine, has been a subject of considerable interest due to its presence in numerous alkaloids with diverse biological activities. The approaches to synthesizing this compound are intrinsically linked to the methods developed for the parent scaffold.

Total Synthesis Strategies of the Octahydroindolizine Scaffold

The total synthesis of the octahydroindolizine framework has been achieved through various strategic disconnections. One common approach involves the cyclization of a suitably functionalized piperidine (B6355638) derivative. For instance, the synthesis of the indolizidine alkaloid (±)-tashiromine has been accomplished via a key intramolecular cyclization step.

Another powerful strategy is the use of cycloaddition reactions. The [3+2] cycloaddition of a non-stabilized azomethine ylide with an appropriate dipolarophile can construct the five-membered ring of the indolizidine system in a convergent manner. Furthermore, ring-closing metathesis (RCM) has emerged as a robust method for the formation of the bicyclic scaffold from acyclic diene precursors.

Hydrogenation Methodologies for Indolizine (B1195054) Derivatives

The hydrogenation of unsaturated indolizine precursors represents a direct and atom-economical route to the octahydroindolizine scaffold. Catalytic hydrogenation of indolizine derivatives using heterogeneous catalysts such as platinum, palladium, or rhodium on a solid support is a widely employed method. researchgate.net The choice of catalyst and reaction conditions, including solvent, temperature, and hydrogen pressure, can significantly influence the stereochemical outcome of the reduction. For example, the hydrogenation of substituted indolizines can proceed with high diastereoselectivity, favoring the formation of the cis-fused indolizidine ring system. nih.gov

More recently, homogeneous asymmetric hydrogenation has provided access to enantioenriched octahydroindoles from indoles using ruthenium-NHC catalysts. nih.gov This methodology, which can achieve complete hydrogenation of the aromatic and pyrrole (B145914) rings, offers a promising strategy for the enantioselective synthesis of substituted octahydroindolizines. nih.gov

Multi-Step Organic Reaction Pathways from Readily Available Precursors

Multi-step syntheses of this compound often commence from readily available starting materials. A logical synthetic route involves the initial preparation of indolizine-2-carboxylic acid or its ester, followed by hydrogenation and subsequent amidation. Indolizine-2-carboxylic acid can be synthesized through various methods, such as the reaction of 2-pyridyllithium (B95717) with diethyl oxalate.

Once the indolizine-2-carboxylic acid is obtained, it can be hydrogenated to octahydroindolizine-2-carboxylic acid. google.com The final step is the formation of the amide bond. This can be achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of ammonia (B1221849) or an appropriate amine. nih.gov Propylphosphonic acid anhydride (B1165640) (T3P) has also been demonstrated as an effective coupling agent for the synthesis of indolizine-2-carboxamide (B3188606) derivatives from the corresponding carboxylic acids. researchgate.net

PrecursorKey TransformationProduct
Indolizine-2-carboxylic acid esterCatalytic HydrogenationOctahydroindolizine-2-carboxylic acid ester
Octahydroindolizine-2-carboxylic acidAmide Coupling (e.g., EDC/HOBt, T3P)This compound
Functionalized PiperidineIntramolecular CyclizationOctahydroindolizine Scaffold
Acyclic DieneRing-Closing Metathesis (RCM)Octahydroindolizine Scaffold

Stereoselective Synthesis of this compound

The stereochemical configuration of this compound is crucial for its biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Synthesis Techniques

Several strategies have been developed for the enantioselective synthesis of the octahydroindolizine scaffold, which can be adapted for the synthesis of optically pure this compound.

One approach is the use of a chiral auxiliary . For instance, starting from a phenylglycinol-derived δ-lactam, enantioselective synthesis of indolizidine alkaloids has been achieved. researchgate.net This method relies on the diastereoselective functionalization of the chiral lactam, followed by removal of the auxiliary to afford the enantioenriched product.

Enzymatic resolution offers another powerful tool for obtaining enantiomerically pure intermediates. For example, a racemic octahydroindolizine alcohol has been resolved on a large scale using Novozym 435-mediated kinetic resolution, providing access to both enantiomers of the alcohol which can then be further functionalized. mdma.ch

Asymmetric catalysis provides a direct route to chiral indolizidines. The ruthenium-NHC-catalyzed asymmetric hydrogenation of indoles is a notable example, affording highly enantioenriched octahydroindoles. nih.gov Such a strategy could potentially be applied to an indolizine-2-carboxamide substrate to directly generate the desired chiral product.

TechniqueDescriptionExample
Chiral AuxiliaryA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Use of a phenylglycinol-derived lactam to control the stereochemistry during the synthesis of indolizidine alkaloids. researchgate.net
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for their separation.Kinetic resolution of a racemic octahydroindolizine alcohol using Novozym 435. mdma.ch
Asymmetric CatalysisA chiral catalyst is used to favor the formation of one enantiomer over the other.Ruthenium-NHC-catalyzed asymmetric hydrogenation of indoles to yield enantioenriched octahydroindoles. nih.gov

Diastereoselective α-Alkylation Reactions

The introduction of substituents at the α-position to the carboxamide group (C-2) in a diastereoselective manner can be a challenging yet valuable transformation for creating analogues of this compound. While specific examples for the direct α-alkylation of this compound are not extensively documented, principles from related systems, such as the diastereoselective alkylation of lactams, can be applied.

For instance, the enolate of a chiral lactam can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with an alkyl halide. The stereochemical outcome of the alkylation is often controlled by the existing stereocenters in the octahydroindolizine ring system, with the incoming electrophile approaching from the less sterically hindered face. The development of methods for the direct and diastereoselective alkylation of α-halo-β-lactams provides a potential pathway for the functionalization at the C-3 position of a β-lactam fused to a pyrrolidine (B122466) ring, which could be a precursor to a substituted octahydroindolizine system. nih.gov

Influence of Stereochemical Control on Compound Purity and Activity

The stereochemistry of a chiral molecule is a critical determinant of its biological function and purity. mdpi.com Chiral natural products are typically biosynthesized in an enantiomerically pure form, and this stereochemical precision often dictates the molecule's interaction with biological targets, its metabolic pathway, and its distribution within an organism. mdpi.comnih.gov For therapeutic agents, different stereoisomers can exhibit varied pharmacological effects, with one isomer potentially providing the desired therapeutic benefit while another might be inactive or even cause adverse effects. researchgate.net

The precise three-dimensional arrangement of atoms in this compound is fundamental to its biological activity. The control of stereocenters within the octahydroindolizine core and at any substituted positions directly influences the compound's ability to bind to its target receptors or enzymes. Research on various chiral compounds has demonstrated that even a minor change in stereochemistry can significantly alter biological outcomes. nih.gov For instance, in studies on derivatives of the antibiotic oleandomycin, altering the stereochemistry at specific carbon atoms had a major impact on both antibacterial and anti-inflammatory activity. nih.gov

Similarly, investigations into the isomers of 3-Br-acivicin, a nature-inspired compound, revealed that only specific stereoisomers displayed significant antiplasmodial activity. nih.govresearchgate.net This specificity is often attributed to stereoselective uptake by transport systems, such as L-amino acid transporters, and the structural requirements for effective interaction with biological targets. mdpi.comnih.gov Molecular modeling can elucidate the structural and stereochemical necessities for efficient, covalent, and irreversible binding to an enzyme. nih.govresearchgate.net Therefore, achieving high stereochemical purity is not merely a measure of chemical quality but a crucial factor for ensuring the desired biological activity and potency of this compound.

Advanced Synthetic Techniques and Innovations

The synthesis of complex heterocyclic structures like octahydroindolizine has benefited significantly from modern synthetic innovations that improve efficiency, yield, and stereocontrol.

One-Pot Methodologies for Octahydroindolizine Framework Construction

One-pot synthesis represents a highly efficient strategy in organic chemistry, valued for its simplified procedures, high mass efficiency, and reduced waste. nih.gov Such methodologies have been successfully applied to the construction of indolizine and its saturated derivatives. researchgate.net These processes combine multiple reaction steps in a single flask, avoiding the need for isolation and purification of intermediates, which saves time and resources.

Several one-pot methods for synthesizing substituted indolizines have been developed. One approach involves the reaction of α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes using an oxidant like potassium dichromate under base-free conditions. rsc.org Another method utilizes readily available 2-(1H-pyrrol-1-yl)nitriles and α,β-unsaturated ketones or aldehydes in a sequence of Michael addition and acid-catalyzed electrophilic cyclization. nih.gov Multi-component reactions (MCRs) are particularly powerful, such as the synthesis of polysubstituted indolizine derivatives from ethyl pyridine (B92270) acetate (B1210297) and benzyl (B1604629) bromide, which offers a straightforward route to potentially bioactive compounds. ynu.edu.cn For the saturated octahydroindolizine framework, one-pot protocols involving catalytic hydrogenation cascades have proven effective for creating these bicyclic azacycles, which are otherwise challenging to produce via multi-step syntheses. researchgate.net

Cascade Reactions in this compound Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in sequence without isolating intermediates, changing reaction conditions, or adding new reagents. nih.gov This approach is highly atom-economical and can rapidly build molecular complexity from simple precursors.

In the context of synthesizing the octahydroindolizine core, cascade reactions are particularly valuable. An efficient synthesis of pyrroles from nitroarenes, for example, uses an iron-catalyzed transfer hydrogenation followed by an acid-catalyzed Paal–Knorr condensation in a cascade sequence. researchgate.net A conceptually novel catalytic domino approach has been used for synthesizing other N-heterocycles, demonstrating the power of careful precursor design to achieve desired chemoselectivity. nih.gov The synthesis of saturated N-heterocycles, including the octahydroindolizine skeleton, can be achieved through catalytic hydrogenation cascades that efficiently reduce aromatic precursors in a single operation. researchgate.net These methods enhance the synthetic toolbox by offering reactivity that is often complementary to classical heterogeneous catalysis. researchgate.net

Utilization of Chiral Synthons in Asymmetric Synthesis

Asymmetric synthesis is essential for producing enantiomerically pure compounds, and the use of chiral synthons is a cornerstone of this field. Chiral synthons are enantiomerically pure building blocks that introduce chirality into a target molecule at an early stage of the synthesis. An alternative and widely used strategy is the application of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction and are subsequently removed. sigmaaldrich.com

Oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in asymmetric synthesis, including in aldol (B89426) reactions to create key stereocenters in natural product synthesis. researchgate.netsigmaaldrich.com For the synthesis of chiral indolizine derivatives, synergistic catalysis systems, such as a combination of copper and iridium catalysts, can enable highly diastereo- and enantioselective assembly of the fused ring system through a cascade allylation/Friedel-Crafts type reaction. researchgate.net The use of chiral isothiourea catalysts in the asymmetric N-acylation of N-aminoindoles is another example of achieving high enantioselectivity. rsc.org By employing such chiral synthons or auxiliaries, chemists can control the formation of specific stereoisomers of this compound, which is critical for its intended biological application. researchgate.net

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning an organic synthesis by working backward from the target molecule. slideshare.net This process involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond-breaking steps known as disconnections. wordpress.com

Identification of Key Intermediates and Synthetic Equivalents

The synthesis of the octahydroindolizine core, a key structural motif in numerous alkaloids, relies on the strategic use of specific intermediates and synthetic equivalents. These precursors provide the necessary carbon and nitrogen framework for the construction of the bicyclic system. For derivatives such as this compound, synthetic routes often involve the initial formation of a suitable octahydroindolizine or indolizidine structure, which is then functionalized.

Key intermediates in the synthesis of indolizidine alkaloids and related structures often include cyclic imines, enamines, and various substituted pyridine or pyrrolidine derivatives. jbclinpharm.org For instance, the cyclization of amino-alkynes or the use of tandem reactions involving N-acyliminium ions are common strategies.

In the context of preparing this compound, a crucial intermediate is often the corresponding carboxylic acid or its ester. These can be synthesized through various routes. For example, the synthesis of indolizine-2-carboxylic acid has been achieved through the saponification of its methyl ester. researchgate.net The resulting acid serves as a direct precursor to the desired carboxamide.

Synthetic equivalents play a vital role in simplifying complex synthetic challenges. In the construction of the octahydroindolizine skeleton, proline and its derivatives are frequently employed as chiral building blocks to control the stereochemistry of the final product. The inherent chirality of proline allows for the enantioselective synthesis of specific stereoisomers of the octahydroindolizine ring system.

Below is a table summarizing key intermediates and synthetic equivalents relevant to the synthesis of this compound and its core structure.

Intermediate/Synthetic Equivalent Role in Synthesis Typical Transformation
Indolizine-2-carboxylic acidDirect precursor to the amideAmidation with an amine
Methyl indolizine-2-carboxylatePrecursor to the carboxylic acidSaponification
Substituted PyridinesBuilding blocks for the indolizine ringCyclization reactions
Proline and its derivativesChiral building blocksEnantioselective synthesis of the octahydroindolizine core
Cyclic Imines/EnaminesIntermediates in cyclization reactionsFormation of the bicyclic ring system

Chemical Reactions and Transformations of this compound

The chemical reactivity of this compound is primarily centered around its two key features: the saturated bicyclic octahydroindolizine scaffold and the carboxamide functional group. These allow for a variety of chemical transformations to generate a diverse range of derivatives.

The octahydroindolizine scaffold can be derivatized at various positions to introduce new functional groups and modify its physicochemical properties. Common strategies include:

Alkylation and Acylation: The nitrogen atom of the indolizine ring can be alkylated or acylated to introduce a wide array of substituents. These reactions typically proceed via nucleophilic attack of the nitrogen on an appropriate electrophile.

Oxidation: The carbon atoms of the scaffold can be oxidized to introduce hydroxyl groups or carbonyl functionalities. For example, allylic oxidation can introduce a hydroxyl group at a position adjacent to a double bond, if one is present in a precursor. imperial.ac.uk

Halogenation: Introduction of halogen atoms can serve as a handle for further functionalization through cross-coupling reactions. For instance, iodination of a dihydropyridone precursor to an indolizidine system has been demonstrated. nih.gov

Cross-Coupling Reactions: For precursors containing a suitable leaving group (e.g., a halogen or triflate), palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents. organic-chemistry.org

The following table outlines some derivatization strategies for the octahydroindolizine scaffold.

Strategy Reagent/Catalyst Introduced Substituent Position of Derivatization
N-AlkylationAlkyl halideAlkyl groupNitrogen atom
N-AcylationAcyl chlorideAcyl groupNitrogen atom
HalogenationIClIodineα-position of a precursor
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl groupPositions with a leaving group

The carboxamide group in this compound is a versatile functional group that can undergo several important interconversions. solubilityofthings.com These transformations are crucial for creating analogs with different chemical properties.

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be used in other reactions, such as esterification.

Reduction: The carboxamide can be reduced to the corresponding amine. imperial.ac.uk Reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which converts the -CONH₂ group to a -CH₂NH₂ group. imperial.ac.uk

Dehydration: Primary amides can be dehydrated to form nitriles using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. organic-chemistry.org

A summary of relevant functional group interconversions is provided in the table below.

Starting Functional Group Reagent(s) Resulting Functional Group
Carboxamide (-CONH₂)H₃O⁺ or OH⁻, heatCarboxylic acid (-COOH)
Carboxamide (-CONH₂)LiAlH₄Amine (-CH₂NH₂)
Carboxamide (-CONH₂)P₂O₅ or SOCl₂Nitrile (-CN)
Carboxylic Acid (-COOH)Alcohol, Acid catalystEster (-COOR)

The introduction of diverse substituents onto the octahydroindolizine ring is key to exploring the structure-activity relationships of its derivatives. Various reactions can be employed to achieve this, often on precursors to the final saturated system.

Cycloaddition Reactions: The synthesis of the indolizine ring itself can be a method for introducing substituents. For example, 1,3-dipolar cycloaddition reactions using substituted pyridinium (B92312) ylides and various dipolarophiles can lead to a wide range of substituted indolizines. jbclinpharm.org

Electrophilic Aromatic Substitution (on indolizine precursors): For the aromatic indolizine precursor, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce substituents onto the ring. These substituents are then carried through to the saturated octahydroindolizine system upon reduction.

Metal-Catalyzed Cross-Coupling: As mentioned earlier, palladium-catalyzed reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This allows for the attachment of a wide variety of aryl, heteroaryl, and alkyl groups.

C-H Activation/Functionalization: Modern synthetic methods involving the direct functionalization of C-H bonds are increasingly being applied to heterocyclic systems. organic-chemistry.org These reactions offer a highly efficient way to introduce substituents without the need for pre-functionalization. For example, samarium-catalyzed C(sp³)-H bond activation has been used to synthesize indolizines from 2-alkylazaarenes and propargylic alcohols. organic-chemistry.org

The following table provides examples of reactions used to introduce diverse substituents.

Reaction Type Reagents/Catalyst Type of Substituent Introduced
1,3-Dipolar CycloadditionSubstituted pyridinium ylidesVaries based on dipolarophile
Friedel-Crafts AcylationAcyl chloride, Lewis acidAcyl group
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl group
C-H FunctionalizationVarious transition metal catalystsAlkyl, Aryl groups

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of Octahydroindolizine-2-carboxamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding how a ligand like this compound might interact with a biological target at the atomic level.

Molecular docking simulations are used to predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. This affinity is often represented by a docking score, where a more negative value typically indicates a stronger binding interaction. For instance, in studies of indole-2-carboxamide derivatives as potential anticancer agents, docking scores have been used to correlate with antiproliferative activity. nih.gov The most promising compounds exhibited the most favorable docking scores, ranging from -9.89 to -10.52 kcal/mol. nih.gov This suggests that similar computational screening of this compound against various receptors could effectively prioritize it for further experimental testing.

In the context of Angiotensin-Converting Enzyme (ACE) inhibitors, a potential target for compounds with this scaffold, QSAR studies have been developed to predict the bioactivity of new compounds. nih.govresearchgate.netnih.govmdpi.com While specific docking scores for this compound with ACE are not published, related carboxamide derivatives have been studied, showing that the carboxamide moiety is crucial for interaction. researchgate.net

Table 1: Illustrative Predicted Binding Affinities of Carboxamide-Containing Compounds with Various Biological Targets

Compound ClassTarget ProteinIllustrative Docking Score (kcal/mol)
Indole-2-carboxamidesEGFR Tyrosine Kinase-9.89 to -10.52 nih.gov
Benzothiazole CarboxamidesCyclooxygenase (COX)-12.5 researchgate.net
Indazole-5-carboxamidesMonoamine Oxidase B (MAO-B)Not explicitly stated, but led to subnanomolar inhibitors nih.gov

This table presents data from studies on related carboxamide compounds to illustrate the application and typical results of molecular docking.

Beyond predicting if a molecule will bind, docking studies reveal how it binds. These analyses identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the docking of indole-2-carboxamide derivatives with the EGFR active site, the 2-phenylindole (B188600) scaffold was found to bind within a hydrophobic pocket, while other parts of the molecule formed crucial hydrogen bonds. nih.gov Similarly, studies on indolizine (B1195054) derivatives as COX-2 inhibitors indicated that hydrophobic interactions were the major contributors to their inhibitory activity. nih.gov It is highly probable that the carboxamide group of this compound would act as a hydrogen bond donor and acceptor, while the octahydroindolizine (B79230) core would engage in hydrophobic interactions within a receptor's binding pocket. researchgate.netnih.govnih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into a compound's stability, reactivity, and electronic properties.

DFT calculations can determine a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity. acs.org A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high electron density around the oxygen and nitrogen atoms of the carboxamide group, making them potential sites for hydrogen bonding and interaction with electrophilic residues in a protein. researchgate.net While specific DFT data for this exact compound is scarce, studies on related indolizine structures have utilized DFT to understand reaction mechanisms and rotational energy barriers. acs.orgacs.org

Table 2: Illustrative Electronic Properties Calculated by DFT for a Hypothetical Indolizine Derivative

PropertyIllustrative ValueImplication
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability

This table provides hypothetical but representative DFT values for an indolizine-type molecule to illustrate the insights gained from such calculations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding which structural features are important for a desired biological effect.

QSAR studies involve calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and their measured biological activity. nih.govnih.gov Descriptors can encode steric, electronic, and hydrophobic properties of the molecules. For classes of compounds like ACE inhibitors, QSAR models have been successfully developed to predict their inhibitory activity. nih.govresearchgate.netnih.govmdpi.com These models can reveal, for example, that bulky hydrophobic groups at a certain position increase activity, while a hydrogen bond donor at another position is detrimental.

For a series of this compound analogs, a QSAR model could be built using their measured IC50 values against a specific target. The resulting model equation would provide a predictive tool for designing new derivatives with potentially enhanced activity. For example, a 3D-QSAR study on 8-azabicyclo[3.2.1]octane analogs, which share a bicyclic nitrogen-containing core, yielded a reliable model for designing novel muscarinic antagonists. nih.gov Similarly, QSAR models have been used to predict the mutagenicity of pyrrolizidine (B1209537) alkaloids, which have some structural similarities to the octahydroindolizine core. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its biological activity.

Conformational Analysis and Dynamic Behavior in Biological Environments

While no specific molecular dynamics studies on this compound are available, research on related indolizidine alkaloids demonstrates the utility of this approach. For instance, MD simulations have been employed to understand how these types of molecules interact with biological targets. Such studies can reveal the preferred conformations of the molecule when it binds to a receptor or enzyme, and how it behaves in a complex biological environment, such as a cell membrane or in an aqueous solution. This information is critical for predicting the molecule's mechanism of action and for designing more effective analogs.

Application in Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Lead optimization is the process of taking a promising compound (a "lead") and iteratively modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile.

For a compound like this compound, virtual screening could be used to identify potential biological targets by computationally "docking" the molecule into the binding sites of various proteins. Once a target is identified, lead optimization techniques can be applied. This would involve creating a computational model of the this compound scaffold and then systematically exploring different chemical modifications. For example, different functional groups could be added or substituted on the octahydroindolizine ring or the carboxamide moiety to enhance its binding affinity for the target protein. This iterative process of computational design and subsequent experimental validation is a cornerstone of modern drug discovery. patsnap.comnih.govpreprints.org Although no specific virtual screening or lead optimization studies for this compound have been published, the broader class of indolizidine alkaloids has been recognized for its potential as lead molecules in medicinal chemistry. benthamdirect.comingentaconnect.com

Biosynthesis and Natural Occurrence of Octahydroindolizine Framework

Natural Sources of Indolizidine Alkaloids

Indolizidine alkaloids, built upon the octahydroindolizine (B79230) framework, are predominantly found in the plant and animal kingdoms, with some occurrences in fungi. Their distribution is widespread, and they have been isolated from a variety of species.

Isolation from Plants (e.g., Dendrobium Species)

The Orchidaceae family, particularly the genus Dendrobium, is a rich source of indolizidine alkaloids. nih.govnih.govfrontiersin.org These plants have a long history of use in traditional medicine, and their chemical constituents have been the subject of extensive research. Indolizidine alkaloids are considered significant active ingredients in many Dendrobium species. nih.gov

Twelve distinct indolizidine alkaloids have been identified in the Dendrobium genus, with a majority isolated from Dendrobium crepidatum. nih.gov Examples of indolizidine alkaloids from Dendrobium include dendroprimine, crepidine, crepidamine, and isocrepidamine. nih.gov These compounds contribute to the pharmacological properties attributed to these orchids. nih.govfrontiersin.org Other plant families known to produce indolizidine alkaloids include Leguminosae, Apocynaceae, Convolvulaceae, and Pandanaceae. nih.govfrontiersin.org

Table 1: Examples of Indolizidine Alkaloids from Dendrobium Species

AlkaloidSource Species
DendroprimineDendrobium primulinum
CrepidineDendrobium crepidatum
CrepidamineDendrobium crepidatum
IsocrepidamineDendrobium crepidatum

Occurrence in other Biological Systems (e.g., Alkaloids in Amphibians and Fungi)

Beyond the plant kingdom, the octahydroindolizine framework is notably present in the skin secretions of certain amphibians, particularly poison-arrow frogs of the genus Dendrobates. jbclinpharm.org These alkaloids, such as pumiliotoxins, serve as a chemical defense mechanism for the frogs. jbclinpharm.org The structure of these amphibian alkaloids often features an 8-hydroxy-8-methyl-6-alkylidene-indolizine core. jbclinpharm.org

Indolizidine alkaloids are also produced by some fungi. For instance, the fungus Rhizoctonia leguminicola is known to synthesize swainsonine (B1682842), an indolizidine alkaloid that has been studied for its biological activities. wikipedia.org The biosynthetic pathway of swainsonine in this fungus has been a subject of significant research. wikipedia.org Additionally, the chytrid fungus Batrachochytrium dendrobatidis, which is pathogenic to amphibians, highlights the complex roles fungi can play in ecosystems where these alkaloids are present. nih.govwikipedia.org

Proposed Biosynthetic Pathways of Indolizidine Alkaloids

The biosynthesis of the octahydroindolizine skeleton is a fascinating example of how organisms construct complex molecules from simple precursors. The pathways generally involve the metabolism of amino acids and a series of enzymatic transformations.

Derivation from L-Lysine Metabolism

The biogenic origin of the indolizidine alkaloid core is primarily traced back to the amino acid L-lysine. nih.govfrontiersin.orgnih.govfrontiersin.org In the biosynthesis of most indolizidine alkaloids, L-lysine is converted to L-pipecolic acid. nih.govfrontiersin.orgepharmacognosy.com This initial step involves the retention of the nitrogen atom from the α-amino group of lysine (B10760008). nih.govfrontiersin.org

The formation of the bicyclic indolizidine nucleus then proceeds through the condensation of pipecolic acid with a two-carbon unit, typically derived from acetate (B1210297) or malonate. wikipedia.orgepharmacognosy.com This process distinguishes the biosynthesis of indolizidine alkaloids from that of quinolizidine (B1214090) alkaloids, which also derive from lysine but through a different intermediate, cadaverine. nih.govfrontiersin.orgnih.gov The universal intermediate, Δ¹-piperideine, can also be modified to produce a variety of lysine-derived alkaloids. nih.govfrontiersin.org

Enzymatic Transformations in Alkaloid Synthesis

The construction of the octahydroindolizine framework is orchestrated by a series of specific enzymes. While the complete enzymatic cascade is not fully elucidated for all indolizidine alkaloids, key enzymatic steps have been identified. The synthesis of these alkaloids often involves large, modular enzymes like polyketide synthases (PKSs). nih.gov

In the biosynthesis of swainsonine in Rhizoctonia leguminicola, the initial conversion of lysine to pipecolic acid is a critical enzymatic step. wikipedia.org Subsequent steps involve the coupling with an acetate or malonate unit to form a pipecolylacetate intermediate. wikipedia.org Further enzymatic reactions, including oxidations and reductions, lead to the formation of the final hydroxylated indolizidine structure. wikipedia.org The use of biocatalysis, employing enzymes like lipases, has also been explored for the synthetic production of chiral indolizidine building blocks. nih.govrsc.org Engineered cytochrome P450 enzymes have also shown potential in the late-stage synthesis of related alkaloids. nih.gov

Advanced Spectroscopic and Structural Characterization

Crystallographic Analysis of Octahydroindolizine-2-carboxamide and its Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which are crucial for understanding the compound's chemical behavior.

X-ray Diffraction Studies for Absolute Configuration and Conformational Insights

For a molecule like this compound, which contains multiple chiral centers, X-ray diffraction is indispensable for unambiguously establishing its absolute stereochemistry. By employing anomalous dispersion techniques, typically using a suitable X-ray wavelength for the atoms present, the true spatial arrangement of the atoms can be determined. This method was instrumental in confirming the absolute stereochemistry of related natural products like swainsonine (B1682842), an indolizidine alkaloid. wikipedia.org

Furthermore, X-ray diffraction reveals the preferred conformation of the molecule in the solid state. It would define the puckering of the fused ring system and the orientation of the carboxamide substituent. Studies on various indolizine (B1195054) and carboxamide derivatives show that the crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds involving the amide group. ontosight.ainih.gov Analysis of these interactions provides insight into the supramolecular chemistry of the compound.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing complementary information to solid-state X-ray data. A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for the complete structural assignment of this compound.

Dynamic NMR studies on related indolizine-2-carboxamides have been used to investigate the rotational barriers around the N-CO bond of the amide group. rsc.org Similar variable-temperature NMR experiments on this compound could provide information on its conformational dynamics in solution.

Advanced techniques that would be applied include:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the octahydroindolizine (B79230) core.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule and confirming the position of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial insights into the relative stereochemistry and preferred solution-state conformation.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to confirm the elemental composition of a newly synthesized or isolated compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the precise molecular formula of this compound.

This technique would distinguish the target compound from other potential isomers or byproducts with the same nominal mass. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer additional structural confirmation, revealing characteristic losses corresponding to different parts of the molecule, such as the carboxamide group or fragments from the bicyclic ring system. Such analytical methods are routinely used in the characterization of new carboxamide derivatives. nih.gov

Q & A

Basic Research Question

  • Spectroscopic validation :
    • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
    • NMR : ¹H NMR identifies substituent environments (e.g., indolizine protons at δ 6.5–8.5 ppm), while ¹³C NMR resolves carbonyl carbons (~170 ppm) .
  • Elemental analysis : Verify C, H, N ratios within ±0.4% of theoretical values .

How can discrepancies in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

Advanced Research Question

  • Dynamic effects : Rotameric equilibria in amide bonds can cause splitting; variable-temperature NMR (VT-NMR) at −40°C to 60°C stabilizes conformers .
  • Impurity profiling : HPLC-MS detects trace byproducts (e.g., hydrolyzed esters) that may distort integrations .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian) to confirm assignments .

What experimental frameworks are recommended for evaluating the biological activity of indolizine-2-carboxamides?

Basic Research Question

  • In vitro assays :
    • Antimicrobial testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
    • Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices .
  • Dose-response curves : Use log-dose increments (0.1–100 µM) to calculate IC₅₀ values .

How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Advanced Research Question

  • Meta-analysis : Compare assay conditions (e.g., cell line viability, serum content) that influence compound solubility and bioavailability .
  • Structural outliers : Identify substituent effects (e.g., electron-withdrawing groups on the indolizine core) that modulate target binding .
  • Replicate studies : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

What in vitro pharmacological models are suitable for assessing the therapeutic potential of indolizine-2-carboxamide derivatives?

Advanced Research Question

  • Target engagement :
    • Enzyme inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
    • Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify Ki values .
  • ADME profiling :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
    • Caco-2 permeability : Assess intestinal absorption potential via monolayer transepithelial resistance .

How can derivatization strategies enhance the bioactivity of the indolizine-2-carboxamide scaffold?

Advanced Research Question

  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .
  • Hybridization : Conjugate with known pharmacophores (e.g., benzothiazole for anticancer activity) via Suzuki coupling .
  • Prodrug design : Incorporate enzymatically cleavable groups (e.g., acetylated amines) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.